3-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) at optimized temperature ranges .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings and heteroatoms.
Common Reagents and Conditions
Oxidation: 1,3-dibromo-5,5-dimethylhydantoin, KI, THF.
Reduction: LiAlH4, ether.
Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
3-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with different molecular targets.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds with biological molecules, influencing their activity . The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Known for its antibacterial and antiviral activities.
1,3,4-Oxadiazole: Exhibits a broad range of biological activities, including anticancer and antioxidant properties.
Uniqueness
3-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and phenyl ring contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H13N3O3 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
3-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C16H13N3O3/c1-21-13-9-5-8-12(10-13)16(20)17-15-14(18-22-19-15)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,19,20) |
InChI Key |
IPKBHOOQDKJHAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.